molecular formula C9H18O3 B13932279 2-[(Oxan-2-yl)oxy]butan-1-ol CAS No. 88293-51-0

2-[(Oxan-2-yl)oxy]butan-1-ol

Cat. No.: B13932279
CAS No.: 88293-51-0
M. Wt: 174.24 g/mol
InChI Key: XXMSAMHRRYZYCZ-UHFFFAOYSA-N
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Description

2-[(Oxan-2-yl)oxy]butan-1-ol is a chemical compound known for its utility in organic synthesis. It is characterized by the presence of an oxane (tetrahydropyran) ring attached to a butanol moiety. This compound is often used as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Oxan-2-yl)oxy]butan-1-ol typically involves the reaction of butan-1-ol with oxane derivatives under specific conditions. One common method is the reaction of butan-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(Oxan-2-yl)oxy]butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Oxan-2-yl)oxy]butan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-[(Oxan-2-yl)oxy]butan-1-ol involves its interaction with specific molecular targets. For instance, in oxidation reactions, it interacts with oxidizing agents to form intermediate complexes that lead to the formation of oxidized products. The pathways involved include electron transfer and bond cleavage processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Oxan-2-yl)oxy]butan-1-ol is unique due to the presence of both the oxane ring and the butanol moiety, which imparts distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

CAS No.

88293-51-0

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

2-(oxan-2-yloxy)butan-1-ol

InChI

InChI=1S/C9H18O3/c1-2-8(7-10)12-9-5-3-4-6-11-9/h8-10H,2-7H2,1H3

InChI Key

XXMSAMHRRYZYCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)OC1CCCCO1

Origin of Product

United States

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